molecular formula C21H16N6O B287751 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287751
M. Wt: 368.4 g/mol
InChI Key: VGMPGMXGIGOFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body, including the NF-κB signaling pathway, the MAPK signaling pathway, and the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities, making it a valuable tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One direction is to further investigate its mechanism of action and its effects on various signaling pathways in the body. Another direction is to explore its potential applications in the treatment of cardiovascular diseases and neurological disorders. Additionally, there is a need to investigate its potential toxicity and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves several steps. The first step involves the reaction of 4-methylphenol with 2-chloropyrimidine in the presence of a base to form 6-(4-methylphenoxy)-2-chloropyrimidine. The second step involves the reaction of 6-(4-methylphenoxy)-2-chloropyrimidine with phenylhydrazine to form 6-(4-methylphenoxy)-2-phenylpyrimidine. The third step involves the reaction of 6-(4-methylphenoxy)-2-phenylpyrimidine with ethyl cyanoacetate in the presence of a base to form 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been found to have potential applications in the treatment of cardiovascular diseases and neurological disorders.

properties

Product Name

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C21H16N6O

Molecular Weight

368.4 g/mol

IUPAC Name

5-amino-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C21H16N6O/c1-14-7-9-17(10-8-14)28-19-11-18(27-20(23)16(12-22)13-24-27)25-21(26-19)15-5-3-2-4-6-15/h2-11,13H,23H2,1H3

InChI Key

VGMPGMXGIGOFGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4

Origin of Product

United States

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